6-Ethylpyrimidine-2,4-diamine

Overview

Description

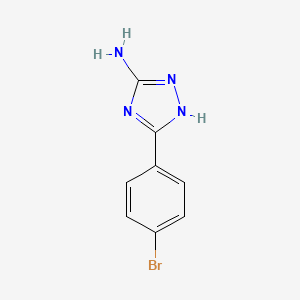

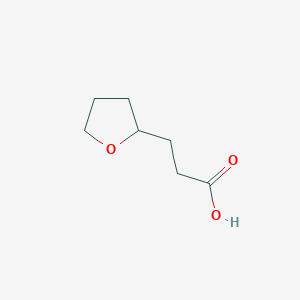

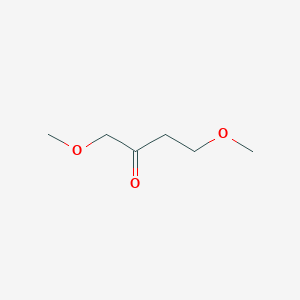

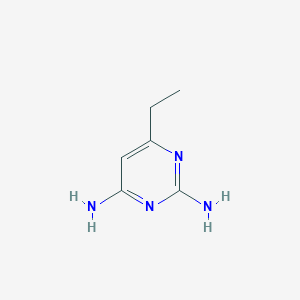

6-Ethylpyrimidine-2,4-diamine belongs to the class of organic compounds known as aminopyrimidines and derivatives . These are organic compounds containing an amino group attached to a pyrimidine ring . The molecular formula is C6H10N4 .

Molecular Structure Analysis

The molecular structure of 6-Ethylpyrimidine-2,4-diamine consists of a pyrimidine ring with an ethyl group attached at the 6-position and amino groups at the 2- and 4-positions . The InChI code for the compound is1S/C6H10N4/c1-2-4-3-5(7)10-6(8)9-4/h3H,2H2,1H3,(H4,7,8,9,10) .

Scientific Research Applications

Antitumor Activity

6-Ethylpyrimidine-2,4-diamine has been studied for its potential as an antitumor agent. Derivatives of this compound have shown promising results in inhibiting CDK6, a cyclin-dependent kinase involved in cell cycle regulation. This inhibition can lead to the suppression of tumor growth, particularly in cancers like breast and gastric cancer .

CDK Inhibitor Development

The compound’s structure has been utilized in the design of new CDK inhibitors. These inhibitors are crucial for cancer treatment as they can halt the progression of the disease by targeting the enzymes responsible for cell division .

Molecular Docking Studies

Molecular docking studies have been conducted using 6-Ethylpyrimidine-2,4-diamine derivatives to understand their binding efficiency and mode of action against target proteins like CDK6. This helps in the rational design of more potent antitumor agents .

Synthesis of Novel Compounds

The chemical structure of 6-Ethylpyrimidine-2,4-diamine serves as a scaffold for synthesizing novel compounds with potential pharmacological activities. By modifying its structure, researchers can create new molecules with enhanced efficacy and specificity .

Pharmacokinetic Studies

Research into the pharmacokinetic properties of 6-Ethylpyrimidine-2,4-diamine derivatives is essential for understanding their metabolism, absorption, distribution, and excretion, which are critical factors for drug development .

Bioorganic Chemistry

In the field of bioorganic chemistry, 6-Ethylpyrimidine-2,4-diamine is a valuable compound for studying the interaction between small molecules and biological systems. Its derivatives can be used to probe biochemical pathways and understand disease mechanisms .

Chemical Biology

As a tool in chemical biology, 6-Ethylpyrimidine-2,4-diamine can be used to investigate cellular processes at the molecular level. It can help in identifying new therapeutic targets and understanding the molecular basis of diseases .

Material Science

Though not directly related to its biological applications, the structural motifs of 6-Ethylpyrimidine-2,4-diamine could be explored in material science for the development of novel organic materials with specific electronic or photonic properties .

Safety and Hazards

Future Directions

While specific future directions for the study of 6-Ethylpyrimidine-2,4-diamine are not mentioned in the literature, research into similar compounds often focuses on understanding their biological activity, developing more efficient synthesis methods, and exploring their potential applications in medicine and other fields .

properties

IUPAC Name |

6-ethylpyrimidine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4/c1-2-4-3-5(7)10-6(8)9-4/h3H,2H2,1H3,(H4,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVSSMWRJBRKTOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=NC(=N1)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90355718 | |

| Record name | 6-ethylpyrimidine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90355718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

514854-12-7 | |

| Record name | 6-ethylpyrimidine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90355718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of 6-ethylpyrimidine-2,4-diamine (pyrimethamine)?

A: 6-ethylpyrimidine-2,4-diamine, more commonly known as pyrimethamine, exerts its antiparasitic effect by inhibiting dihydrofolate reductase (DHFR). This enzyme is crucial for the folic acid cycle, essential for the synthesis of nucleic acids and amino acids in various organisms, including parasites like Toxoplasma gondii and Leishmania major. By binding to DHFR, pyrimethamine disrupts the production of tetrahydrofolic acid, ultimately leading to the death of the parasite. [, ]

Q2: How does the structure of pyrimethamine contribute to its activity and selectivity?

A: Research exploring pyrimethamine derivatives has unveiled key structural features impacting its activity. The 2,4-diamine groups on the pyrimidine ring are crucial for inhibitory activity. [] Modifications to the chlorine atom at the para position of the phenyl ring showed a minimal impact on inhibitory activity (IC50), while alterations to the ethyl group at the 6-position significantly reduced it. This highlights the importance of the phenyl and ethyl groups for binding affinity and selectivity. [] Further, virtual screening studies have identified compounds with structural features that allow interaction with Leishmania major PTR1 (pteridine reductase) but not human DHFR. []

Q3: Are there analytical methods available to detect and quantify pyrimethamine in various matrices?

A: Yes, several analytical techniques have been developed. Early methods relied on spectrophotometry but were prone to interference. [] Gas-liquid chromatography (GLC) coupled with electron-capture detection provided improved sensitivity and selectivity for pyrimethamine analysis in complex matrices like animal feed. [] This method required specific extraction procedures and a thorough clean-up to minimize interference from co-extractives. []

Q4: Have any new polymorphs or solvates of pyrimethamine been discovered?

A: Research has unveiled a new polymorph (Form I) and two pseudopolymorphs of pyrimethamine. The polymorph (Form I) exhibits distinct packing arrangements compared to a previously known polymorph. [] Additionally, two pseudopolymorphs were identified: pyrimethamine dimethyl sulfoxide monosolvate and pyrimethamine N-methylpyrrolidin-2-one monosolvate. These discoveries highlight the potential for pyrimethamine to exist in various solid-state forms with different physicochemical properties. []

Q5: What is known about the resistance mechanisms to pyrimethamine?

A5: While not explicitly addressed in the provided research papers, resistance to pyrimethamine is a significant concern. It is well-established that mutations in the gene encoding DHFR, particularly in the active site, are the primary mechanism of pyrimethamine resistance in various parasites. These mutations often reduce the binding affinity of pyrimethamine to the enzyme, rendering the drug ineffective.

Q6: Is there potential for pyrimethamine in combination therapies?

A: Yes, research suggests potential for pyrimethamine in combination therapies. Specifically, combining pyrimethamine (a DHFR inhibitor) with compounds targeting PTR1 shows promise for treating leishmaniasis. [] This approach aims to overcome potential resistance mechanisms and enhance the efficacy of both drugs by targeting multiple enzymes within the same metabolic pathway. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.